NU6027 is a cell-permeable, pyrimidine-based compound that functions as an ATP-competitive inhibitor of key cell cycle regulators, Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2) [1]. Beyond its foundational role in cell cycle control, NU6027 has been identified as a potent inhibitor of the primary DNA damage checkpoint kinase, ATR (Ataxia telangiectasia and Rad3-related), a function not prominent in many common CDK inhibitors. This dual activity profile makes it a specialized tool for investigating the interplay between cell cycle progression and the DNA damage response (DDR) [2].
Substituting NU6027 with more common or broader-spectrum CDK inhibitors, such as Roscovitine, is inadvisable for specific research applications due to fundamental differences in their kinase inhibition profiles. Roscovitine acts as a pan-CDK inhibitor, affecting CDK1, CDK2, CDK5, CDK7, and CDK9, making it suitable for inducing general cell cycle arrest but problematic where target specificity is required [1]. In contrast, NU6027's most significant procurement differentiator is its potent and well-characterized inhibition of ATR kinase, a function central to its utility as a chemosensitizing agent [2]. Using a substitute without this specific ATR activity for DNA damage studies would fundamentally alter experimental outcomes and prevent replication of key literature findings, making NU6027 the required reagent for such protocols.
NU6027 was developed from the lead compound NU2058, and it demonstrates a marked improvement in inhibitory activity against its target kinases. In biochemical assays, NU6027 inhibits CDK2 with a Ki of 1.3 µM [1]. This represents a greater than 10-fold increase in potency compared to its precursor, NU2058, which has a reported IC50 of 17 µM against CDK2 [2].
| Evidence Dimension | Inhibition of CDK2 |
| Target Compound Data | Ki = 1.3 µM |
| Comparator Or Baseline | NU2058: IC50 = 17 µM |
| Quantified Difference | >10x improvement in potency |
| Conditions | Biochemical enzyme inhibition assays. |
This demonstrates a significant, quantifiable improvement in target engagement over the parent scaffold, justifying the selection of this specific, optimized molecule for reproducible CDK2 inhibition studies.
A key functional differentiator for NU6027 is its potent inhibition of cellular ATR kinase activity, a feature not characteristic of many common CDK inhibitors like Roscovitine. In cell-based assays using MCF7 human breast cancer cells, NU6027 inhibits ATR-dependent phosphorylation of CHK1 with an IC50 of 6.7 µM [1]. This activity was confirmed in an ATR-dependent manner using isogenic cell line models [1].
| Evidence Dimension | Cellular ATR Inhibition (pCHK1) |
| Target Compound Data | IC50 = 6.7 µM |
| Comparator Or Baseline | ATR-dependent vs. ATR-independent signaling |
| Quantified Difference | Potent inhibition in the low micromolar range |
| Conditions | MCF7 human breast cancer cells, analysis of CHK1 phosphorylation. |
This specific, potent ATR inhibition makes NU6027 the correct choice for experiments designed to modulate the DNA damage response, as substitutes lacking this activity will not produce the desired biological effect.
The functional consequence of ATR inhibition by NU6027 is a significant potentiation of DNA-damaging agents. In cell viability assays, 10 µM NU6027 enhanced the cytotoxicity of cisplatin by up to 20-fold in A2780 ovarian cancer cells [1]. This effect is directly linked to its ATR inhibition, as the sensitization was significantly reduced in cells where ATR was knocked down. Furthermore, NU6027 was shown to be synthetically lethal in combination with PARP inhibitors, a key therapeutic strategy in specific cancer types [1].
| Evidence Dimension | Cisplatin Sensitization Factor |
| Target Compound Data | Up to 20-fold enhancement |
| Comparator Or Baseline | Cisplatin treatment alone |
| Quantified Difference | 20x increase in cytotoxicity |
| Conditions | A2780 human ovarian cancer cell line, co-treatment with cisplatin. |
This provides direct, quantitative evidence for a key application where NU6027 is the specified reagent, justifying its procurement for studies involving combination therapies or synthetic lethality.
For research protocols designed to enhance the efficacy of DNA-damaging agents like cisplatin, hydroxyurea, or camptothecin, NU6027 is a validated tool. Its ability to inhibit ATR-mediated DNA repair and attenuate G2/M cell cycle arrest makes it a reliable choice for creating and studying combination effects in cancer cell models [1].
NU6027 is the appropriate choice for investigating synthetic lethality in cancer cells with impaired single-strand break repair, such as those treated with PARP inhibitors or having XRCC1 defects. Its specific mechanism of ATR inhibition provides the necessary targeted pressure on the DNA damage response to achieve this effect [1].
When the primary goal is to dissect the role of ATR in cellular responses to replication stress or DNA damage, NU6027 serves as a specific and potent chemical probe. Its demonstrated ability to inhibit ATR-dependent CHK1 phosphorylation allows for clear mechanistic studies of checkpoint signaling pathways [1].